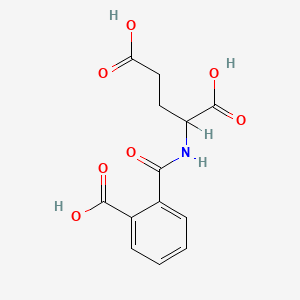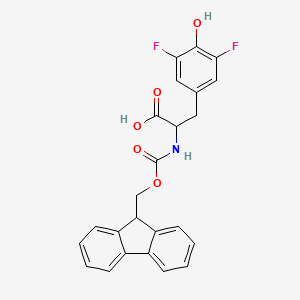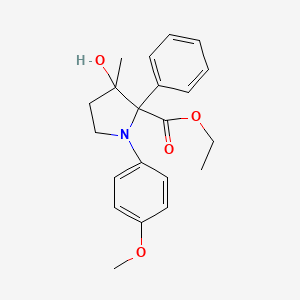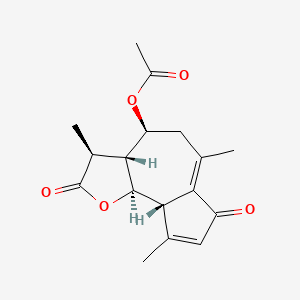![molecular formula C13H23NO3 B12303732 tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)
tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,3S)-3-acetil-2,2-dimetil-ciclobutil]carbamato de terc-butilo: es un compuesto orgánico sintético que pertenece a la clase de los carbamatos. Los carbamatos se utilizan ampliamente en diversos campos, incluyendo productos farmacéuticos, agricultura y síntesis química. Este compuesto en particular se caracteriza por su estructura única de ciclobutilo, que le confiere propiedades químicas específicas y reactividad.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N-[(1R,3S)-3-acetil-2,2-dimetil-ciclobutil]carbamato de terc-butilo típicamente implica los siguientes pasos:
Formación del anillo de ciclobutilo: El anillo de ciclobutilo se sintetiza a través de una serie de reacciones de ciclización, a menudo comenzando a partir de precursores fácilmente disponibles.
Introducción del grupo acetilo: El grupo acetilo se introduce mediante reacciones de acetilación, utilizando reactivos como anhídrido acético o cloruro de acetilo.
Formación de carbamato: El paso final implica la formación del grupo carbamato haciendo reaccionar el intermedio con isocianato de terc-butilo en condiciones controladas.
Métodos de producción industrial: La producción industrial de este compuesto puede implicar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. Se ha demostrado que los sistemas de microreactores de flujo son eficaces en la síntesis de ésteres de terc-butilo, proporcionando un enfoque más sostenible y escalable .
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: El compuesto puede sufrir reacciones de oxidación, a menudo utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: Las reacciones de sustitución, particularmente la sustitución nucleofílica, pueden ocurrir en el grupo carbamato.
Reactivos y condiciones comunes:
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio.
Sustitución: Nucleófilos como aminas o alcoholes.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desacetilados.
Aplicaciones Científicas De Investigación
Química: En química, el N-[(1R,3S)-3-acetil-2,2-dimetil-ciclobutil]carbamato de terc-butilo se utiliza como intermedio en la síntesis de moléculas más complejas. Su estructura única lo convierte en un valioso bloque de construcción para el desarrollo de nuevos compuestos.
Biología: En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones enzimáticas y las vías metabólicas. Su grupo carbamato puede interactuar con varios objetivos biológicos, proporcionando información sobre los mecanismos enzimáticos.
Medicina: En medicina, los carbamatos son conocidos por sus posibles aplicaciones terapéuticas. Este compuesto puede explorarse por sus propiedades farmacológicas, incluyendo su potencial como inhibidor o modulador enzimático.
Industria: En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos y materiales especiales. Su reactividad única lo hace adecuado para diversas aplicaciones, incluyendo recubrimientos y polímeros.
Mecanismo De Acción
El mecanismo de acción del N-[(1R,3S)-3-acetil-2,2-dimetil-ciclobutil]carbamato de terc-butilo implica su interacción con objetivos moleculares específicos. El grupo carbamato puede formar enlaces covalentes con los sitios activos de las enzimas, lo que lleva a la inhibición o modulación de la actividad enzimática. Esta interacción puede afectar diversas vías bioquímicas, dependiendo de la enzima específica a la que se dirige.
Comparación Con Compuestos Similares
Compuestos similares:
- N-[(1R,3S)-3-aminociclopentil]carbamato de terc-butilo
- N-[(1S,3R)-3-hidroxiciclopentil]carbamato de terc-butilo
- N-[(1R,3R)-3-aminociclopentil]carbamato de terc-butilo
Comparación:
- Diferencias estructurales: Si bien estos compuestos comparten el grupo carbamato de terc-butilo, difieren en la estructura del anillo cicloalquilo y los sustituyentes unidos a él.
- Reactividad: La presencia de diferentes grupos funcionales (por ejemplo, acetilo, amino, hidroxi) afecta su reactividad y los tipos de reacciones que sufren.
- Aplicaciones: Cada compuesto puede tener aplicaciones distintas en función de sus propiedades únicas. Por ejemplo, el compuesto acetilado puede ser más adecuado para ciertas aplicaciones sintéticas, mientras que los derivados amino o hidroxi pueden ser preferibles en estudios biológicos.
Conclusión
El N-[(1R,3S)-3-acetil-2,2-dimetil-ciclobutil]carbamato de terc-butilo es un compuesto versátil con una amplia gama de aplicaciones en química, biología, medicina e industria. Su estructura y reactividad únicas lo convierten en una herramienta valiosa para la investigación científica y los procesos industriales.
Propiedades
IUPAC Name |
tert-butyl N-(3-acetyl-2,2-dimethylcyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-8(15)9-7-10(13(9,5)6)14-11(16)17-12(2,3)4/h9-10H,7H2,1-6H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFPHIYJPTMJYMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CC(C1(C)C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(2-methylphenyl)sulfanyl-2-[4-(trifluoromethyl)phenoxy]butanoic Acid](/img/structure/B12303654.png)


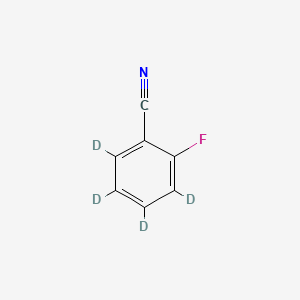
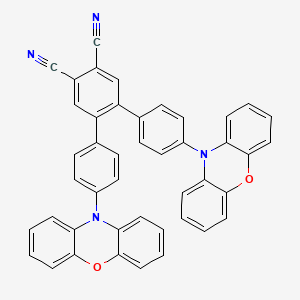


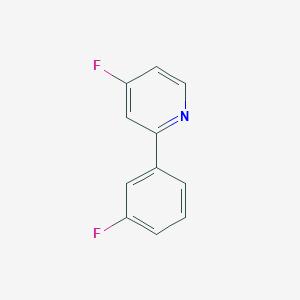
![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)
![2,5-dimethylpyrrol-1-ide;2,6-diphenylphenol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum](/img/structure/B12303713.png)
